

Unveiling the Molecular Architecture of Oleoside: A Technical Guide to its Structural Elucidation

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Compound of Interest

Compound Name: Oleoside

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of **Oleoside**, a secoiridoid glycoside found in various plant species, including those of the Olea and Ligustrum genera. This document details the key spectroscopic data and experimental protocols essential for the unambiguous identification and characterization of this natural product.

Physicochemical Properties and Mass Spectrometry

Oleoside possesses the molecular formula $C_{16}H_{22}O_{11}$ and a molecular weight of 390.34 g/mol. Its chemical identity is registered under CAS number 178600-68-5.

Table 1: Physicochemical and Mass Spectrometry Data for **Oleoside**

Property	Value	Source
Molecular Formula	$C_{16}H_{22}O_{11}$	--INVALID-LINK--
Molecular Weight	390.34 g/mol	--INVALID-LINK--
CAS Number	178600-68-5	--INVALID-LINK--
Mass Spectrometry Data		
Ionization Mode	ESI-MS/MS (Negative)	
Precursor Ion $[M-H]^-$	m/z 389	

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the elemental composition and exact mass of **oleoside**.

- Sample Preparation: A purified sample of **oleoside** (1-5 mg) is dissolved in a suitable solvent, typically methanol or a water/acetonitrile mixture, to a final concentration of 10-100 $\mu\text{g/mL}$.
- Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Data Acquisition: The instrument is operated in negative ion mode to detect the deprotonated molecule $[M-H]^-$. Data is acquired over a mass range of m/z 100-1000. For tandem mass spectrometry (MS/MS), the precursor ion at m/z 389 is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of **oleoside**, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. While a complete, published dataset of assigned ^1H and ^{13}C NMR data for **oleoside** is not

readily available in a single source, the following tables provide expected chemical shift ranges based on related secoiridoid structures.

Table 2: Predicted ^1H NMR Spectral Data of **Oleoside**

Proton	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	~5.2-5.4	d	~2-4
H-3	~7.5	s	
H-5	~4.0-4.2	m	
H-6	~2.5-2.7	m	
H-7	~1.8-2.0	m	
H-8	~5.8-6.0	q	~7.0
H-9	~2.2-2.4	m	
H-10	~1.6-1.8	d	~7.0
H-1'	~4.5-4.7	d	~7-8
H-2' to H-6'	~3.2-3.9	m	

Table 3: Predicted ^{13}C NMR Spectral Data of **Oleoside**

Carbon	Predicted Chemical Shift (δ) ppm
C-1	~95-98
C-3	~150-155
C-4	~110-115
C-5	~70-75
C-6	~40-45
C-7	~130-135
C-8	~125-130
C-9	~45-50
C-10	~12-15
C-11	~170-175
C-1'	~100-103
C-2'	~74-77
C-3'	~77-80
C-4'	~70-73
C-5'	~77-80
C-6'	~61-64
Carboxyls	~170-178

Experimental Protocols for NMR Spectroscopy

Detailed methodologies for key NMR experiments are crucial for obtaining high-quality data for structural elucidation.[\[1\]](#)

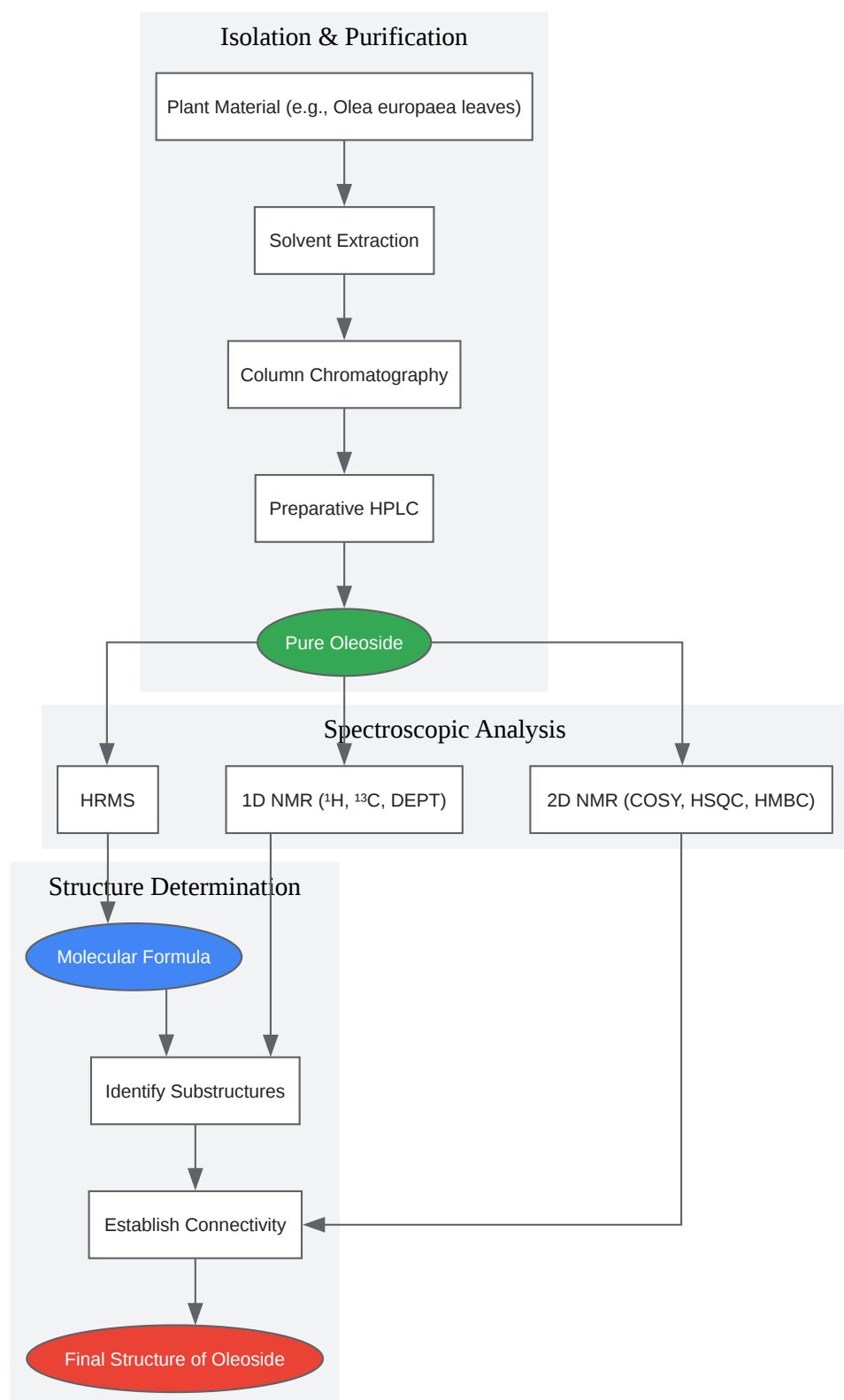
- Sample Preparation: Approximately 5-10 mg of the isolated **oleoside** is dissolved in 0.6 mL of a deuterated solvent, such as methanol-d₄ (CD₃OD) or water-d₂ (D₂O). The solution is then transferred to a 5 mm NMR tube.

- ¹H NMR Spectroscopy:
 - Pulse Program: A standard single-pulse experiment is used.
 - Spectral Width: 0-12 ppm.
 - Data Points: 64K.
 - Number of Scans: 16-32.
 - Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.
- ¹³C NMR Spectroscopy:
 - Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).[\[1\]](#)
 - Spectral Width: 0-200 ppm.
 - Data Points: 64K.
 - Number of Scans: 1024-4096, depending on sample concentration.
 - Processing: Apply a line broadening of 1.0 Hz before Fourier transformation.
- 2D NMR - COSY (Correlation Spectroscopy):
 - Pulse Program: A standard gradient-enhanced COSY experiment.
 - Spectral Width (F1 and F2): 0-12 ppm.
 - Data Points: 2048 in F2, 256-512 in F1.
 - Number of Scans: 4-8 per increment.
 - Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
- 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

- Pulse Program: A standard gradient-enhanced, phase-sensitive HSQC experiment.
- Spectral Width: F2 (¹H): 0-12 ppm; F1 (¹³C): 0-180 ppm.
- Data Points: 2048 in F2, 256 in F1.
- Number of Scans: 8-16 per increment.
- ¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.[\[1\]](#)
- 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: A standard gradient-enhanced HMBC experiment.
 - Spectral Width: F2 (¹H): 0-12 ppm; F1 (¹³C): 0-200 ppm.
 - Data Points: 2048 in F2, 256-512 in F1.
 - Number of Scans: 16-32 per increment.
 - Long-Range Coupling Delay: Optimized for a long-range J(C,H) of 8 Hz.[\[1\]](#)

Visualization of the Structure Elucidation Workflow

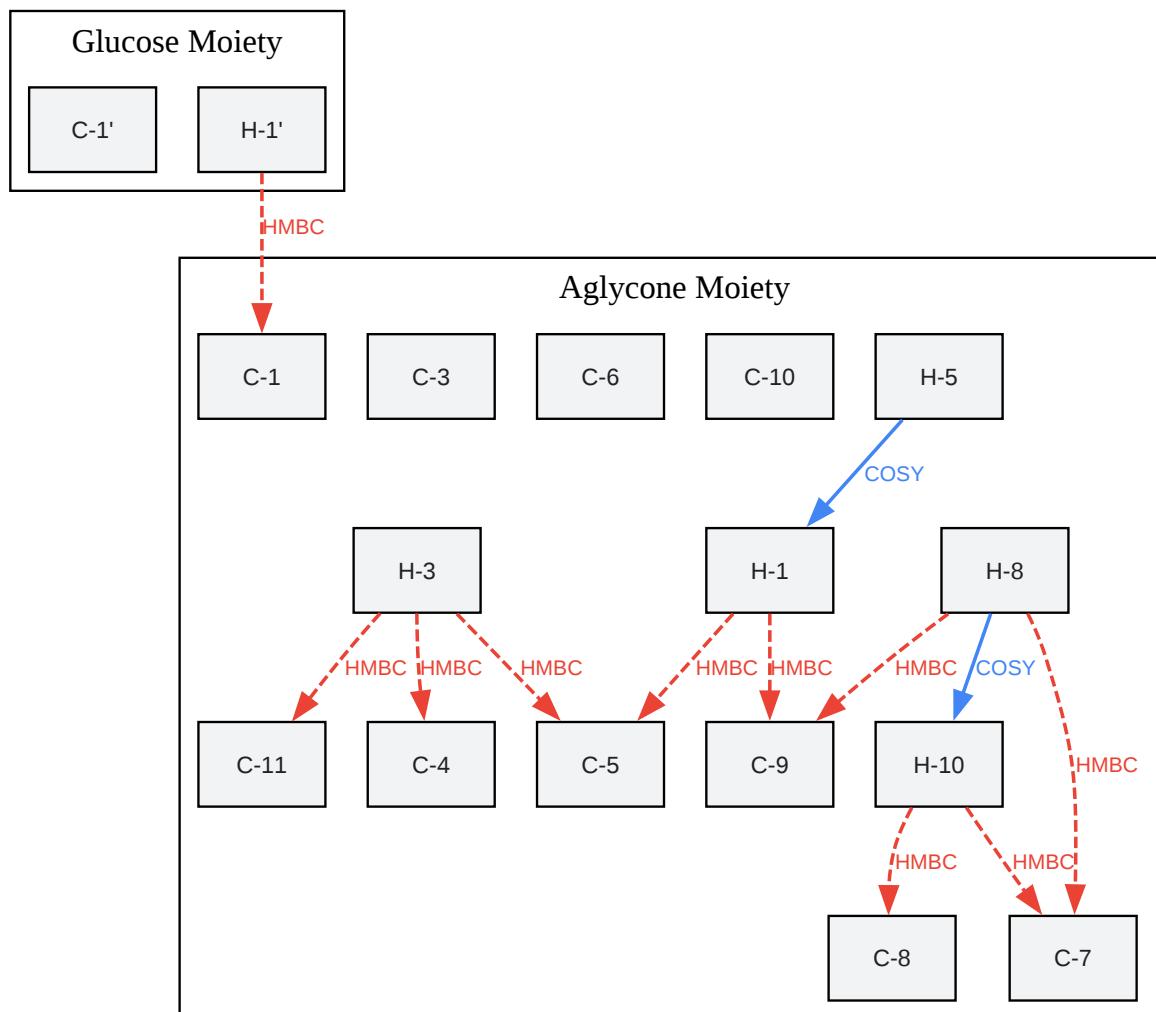
The systematic process of elucidating the structure of **oleoside** involves a logical flow of experiments and data analysis.

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Caption: Workflow for the isolation and structural elucidation of **oleoside**.

Key 2D NMR Correlations for Structure Assembly

The assembly of the **oleoside** structure relies heavily on the interpretation of 2D NMR data. COSY experiments reveal proton-proton couplings within the same spin system, while HMBC experiments show long-range correlations between protons and carbons, allowing for the connection of different structural fragments.



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Caption: Key HMBC and COSY correlations for **oleoside** structure.

Conclusion

The structural elucidation of **oleoside** is a systematic process that relies on the combined interpretation of data from mass spectrometry and a suite of 1D and 2D NMR experiments. This technical guide provides the foundational knowledge, experimental protocols, and data interpretation framework necessary for researchers to confidently identify and characterize **oleoside**. The detailed spectroscopic analysis is paramount for understanding its chemical properties and for advancing research into its potential biological activities and applications in drug development.

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References

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